4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, smell, taste, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Overview of Triazole Derivatives
Triazole derivatives, including 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, are part of a significant class of five-membered heterocyclic compounds with vast potential in drug development due to their diverse biological activities. These compounds have been the focus of numerous studies for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research emphasizes the need for new, efficient preparations of triazoles that address current green chemistry, energy saving, and sustainability issues. The ongoing discovery of new diseases and the emergence of resistant microbial strains underline the importance of developing new triazole-based prototypes for addressing health challenges, particularly for neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Structural and Interaction Studies
Recent studies have investigated the structural characteristics and interaction dynamics of triazole derivatives. For instance, research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share a structural resemblance with this compound, revealed the formation of self-assembled dimers in solid-state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. These findings, supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory, provide insights into the nucleophilic/electrophilic nature of the groups involved and their impact on interaction energy, offering valuable information for the design of triazole-based compounds with desired properties (Ahmed et al., 2020).
Synthesis and Modification Approaches
In the synthesis and modification of triazole compounds, various strategies have been employed to enhance their properties and potential applications. For example, the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides from triazole derivatives showcases the versatility of these compounds in chemical transformations, which could be relevant for developing new materials or pharmaceuticals (Meshcheryakov & Shainyan, 2004). Similarly, research on alkylating agents based on N-glycosyl(halomethyl)-1,2,3-triazoles has demonstrated their potential in creating compounds with significant biological activity, including cytostatic properties (De las Heras et al., 1979).
Innovative Synthesis Techniques
The development of innovative synthesis techniques for triazole derivatives also plays a crucial role in expanding their applications. One-pot tandem reactions, for instance, have been utilized to synthesize substituted 1H-1,2,3-triazole-4-carboxylic acids, demonstrating the efficiency and versatility of such approaches in creating complex triazole structures with potential for further functionalization and application in various fields (Pokhodylo et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-2-ethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-7-4-5(3-6)8-9/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHVKAOXQDBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267625 | |
Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312601-19-6 | |
Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312601-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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